3-Amino-1-(methanesulfonyl)azetidine 3-Amino-1-(methanesulfonyl)azetidine
Brand Name: Vulcanchem
CAS No.: 1340300-17-5
VCID: VC3000012
InChI: InChI=1S/C4H10N2O2S/c1-9(7,8)6-2-4(5)3-6/h4H,2-3,5H2,1H3
SMILES: CS(=O)(=O)N1CC(C1)N
Molecular Formula: C4H10N2O2S
Molecular Weight: 150.2 g/mol

3-Amino-1-(methanesulfonyl)azetidine

CAS No.: 1340300-17-5

Cat. No.: VC3000012

Molecular Formula: C4H10N2O2S

Molecular Weight: 150.2 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(methanesulfonyl)azetidine - 1340300-17-5

Specification

CAS No. 1340300-17-5
Molecular Formula C4H10N2O2S
Molecular Weight 150.2 g/mol
IUPAC Name 1-methylsulfonylazetidin-3-amine
Standard InChI InChI=1S/C4H10N2O2S/c1-9(7,8)6-2-4(5)3-6/h4H,2-3,5H2,1H3
Standard InChI Key AUJHZIGJKOITDS-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CC(C1)N
Canonical SMILES CS(=O)(=O)N1CC(C1)N

Introduction

3-Amino-1-(methanesulfonyl)azetidine is a heterocyclic compound featuring a four-membered nitrogen-containing ring, known as azetidine. It includes an amino group and a methanesulfonyl substituent, making it a sulfonamide derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in synthesizing various pharmaceuticals.

Synthesis Methods

The synthesis of 3-Amino-1-(methanesulfonyl)azetidine typically involves careful control of reaction conditions, including temperature, solvent choice, and stoichiometry of reactants. Common solvents used include acetonitrile, with reactions often conducted at elevated temperatures (e.g., 80 °C) to enhance reactivity and yield.

Chemical Reactivity

The compound's reactivity is influenced by both its functional groups. The methanesulfonyl group enhances electrophilicity, while the amino group facilitates nucleophilic attacks on electrophilic centers. This dual functionality allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Potential Biological Applications

Research into similar azetidine derivatives suggests that these compounds can interact with various biological pathways, potentially influencing neurotransmission or enzyme activity. This makes them candidates for drug development, particularly in areas such as neurological disorders or metabolic diseases.

Spectroscopic Analysis

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure of 3-Amino-1-(methanesulfonyl)azetidine. These methods provide detailed information about the molecular structure and purity of the compound.

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